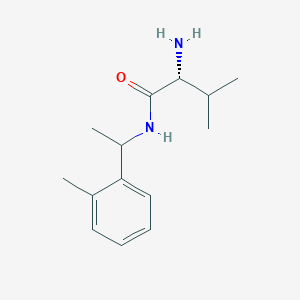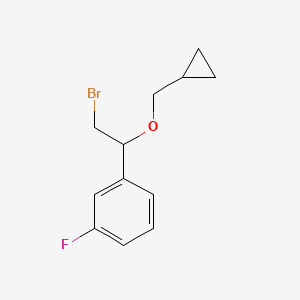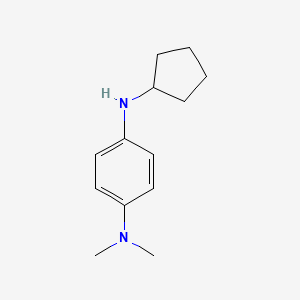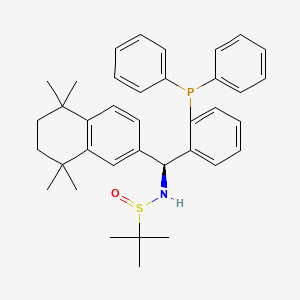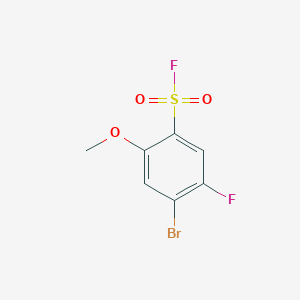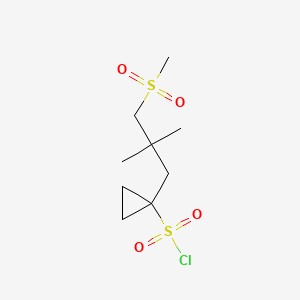
1-(2,2-Dimethyl-3-(methylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is an organosulfur compound. This compound is characterized by the presence of a cyclopropane ring and two sulfonyl chloride groups, which make it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride to produce methanesulfonyl chloride . This intermediate can then be reacted with a suitable cyclopropane derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack . This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropane ring.
Tosyl chloride: Another sulfonyl chloride compound, but with a toluene group instead of a cyclopropane ring.
Uniqueness
1-(3-Methanesulfonyl-2,2-dimethylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and two sulfonyl chloride groups. This combination provides distinct reactivity and steric properties, making it a valuable reagent in organic synthesis and various applications .
Eigenschaften
Molekularformel |
C9H17ClO4S2 |
|---|---|
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-3-methylsulfonylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S2/c1-8(2,7-15(3,11)12)6-9(4-5-9)16(10,13)14/h4-7H2,1-3H3 |
InChI-Schlüssel |
PUJUNNVKAMJXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1(CC1)S(=O)(=O)Cl)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



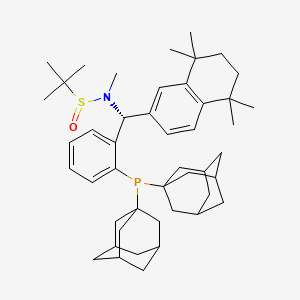
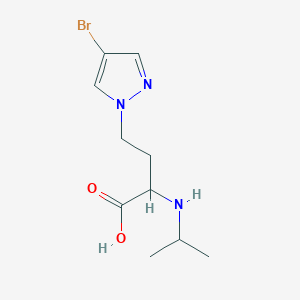
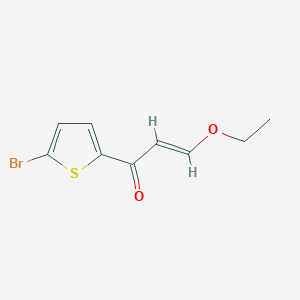
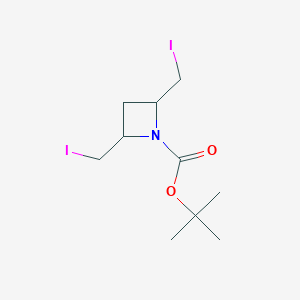
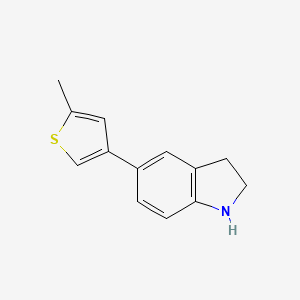
![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
